N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is a chemical compound that belongs to the class of benzodioxole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The use of efficient catalysts and optimized reaction parameters ensures the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as KMnO4 and OsO4.
Reduction: Reduction reactions can be carried out using agents like LiAlH4 and NaBH4.
Substitution: Substitution reactions may involve nucleophiles such as RLi and RMgX.
Common Reagents and Conditions
Common reagents used in these reactions include di-tert-butyl dicarbonate (Boc2O) for protection, and various acids and bases for catalysis . The reaction conditions are carefully controlled to ensure the desired transformations and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide has shown promising results in various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Acts as a reversible inhibitor of serine proteases, making it valuable for studying enzyme activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide involves the formation of a covalent bond with the active site serine residue of serine proteases. This covalent bond prevents the protease from cleaving its substrate, effectively inhibiting its activity. The compound’s fluorescent properties allow for the detection and quantification of protease activity in real-time.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-[2-(tert-butylcarbamoyl)phenyl]pyridine-3-carboxamide
- N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide
- N-(3-(tert-butylcarbamoyl)-4-methoxyphenyl)-indole
Uniqueness
N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific structural features and its ability to act as a reversible inhibitor of serine proteases. This makes it a valuable tool for studying enzyme activity and developing new therapeutic agents.
Properties
IUPAC Name |
N-[2-(tert-butylcarbamoyl)phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-19(2,3)21-18(23)13-6-4-5-7-14(13)20-17(22)12-8-9-15-16(10-12)25-11-24-15/h4-10H,11H2,1-3H3,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHBDOZHZDNXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)OCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24794932 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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